SP-2509 -

SP-2509

Catalog Number: EVT-288128
CAS Number:
Molecular Formula: C19H20ClN3O5S
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SP-2509 is a synthetic small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike other LSD1 inhibitors, SP-2509 acts reversibly and specifically targets the scaffolding function of LSD1. [, ] This is in contrast to catalytic inhibitors that directly block the enzymatic activity of LSD1. [] In scientific research, SP-2509 serves as a valuable tool to investigate the role of LSD1 in various biological processes and explore its potential as a therapeutic target in diseases like cancer.

Mechanism of Action

SP-2509 functions as a scaffolding inhibitor of LSD1, meaning it disrupts the interaction of LSD1 with other proteins within epigenetic regulatory complexes. [, ] This is in contrast to catalytic inhibitors that directly target the enzymatic activity of LSD1. []

  • Disrupt LSD1-CoREST interaction: By binding to LSD1, SP-2509 prevents its association with CoREST, a corepressor protein essential for LSD1's repressive function. [, , ] This disruption can lead to the reactivation of genes previously silenced by the LSD1-CoREST complex. []
  • Modulate gene expression: SP-2509 treatment results in significant changes in gene expression profiles in various cancer cell lines. [, , , , , , , , , , , , ] These changes are often associated with the induction of differentiation, cell cycle arrest, and apoptosis in cancer cells. [, , , , , , , , , , ]
  • Impact non-histone targets: Beyond histones, LSD1 also regulates the expression of non-histone proteins. [] SP-2509 can influence the expression of these proteins, providing an additional layer of complexity to its mechanism of action. []
Applications
  • Investigating LSD1's Role in Cancer: SP-2509 has been instrumental in elucidating the role of LSD1 in various cancers. Studies using SP-2509 have shown that LSD1 contributes to tumorigenesis, cancer cell proliferation, metastasis, and resistance to therapy in various cancer types. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Evaluating SP-2509 as a Single Agent or in Combination Therapy: SP-2509 has shown promising anti-tumor activity as a single agent in preclinical models of various cancers, including Ewing sarcoma, acute myeloid leukemia, retinoblastoma, and others. [, , , , , , , , , , , , , , , , , , , , , ] Researchers are also exploring its potential in combination with other therapies, such as chemotherapy, targeted therapy, and immunotherapy. [, , , , , , , , , , , , ]
  • Studying LSD1's Demethylase-Independent Functions: The unique mechanism of action of SP-2509 as a scaffolding inhibitor has provided insights into LSD1's functions beyond its enzymatic activity. [, , , ] This knowledge is crucial for developing a comprehensive understanding of LSD1's role in cancer and other diseases.
  • Developing Biomarkers for LSD1 Inhibition: Research involving SP-2509 has contributed to identifying potential biomarkers that could predict sensitivity or resistance to LSD1 inhibition. [, , , , ] These biomarkers could be valuable for selecting patients who would benefit most from LSD1-targeted therapies.
Future Directions
  • Further Optimization of SP-2509 Analogs: Although SP-2509 exhibits promising activity, further optimization of its structure could lead to enhanced potency, selectivity, and pharmacokinetic properties. [, ]
  • Delineating LSD1's Scaffolding Interactome: Comprehensive identification of LSD1's protein-protein interaction network is crucial for understanding its diverse functions and for designing targeted therapies that disrupt specific interactions. [, ]
  • Developing Rational Combination Therapies: Combining SP-2509 or its analogs with other targeted therapies or immunotherapies holds promise for enhancing treatment efficacy and overcoming drug resistance. [, , , , , , , , , , , , ]

Seclidemstat (SP-2577)

Compound Description: Seclidemstat is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1). Like SP-2509, it acts as a non-competitive inhibitor, binding to the FAD-binding pocket of LSD1 []. Seclidemstat is an analog of SP-2509 and is currently in clinical trials for FET-rearranged sarcomas [, ].

Relevance: Seclidemstat is structurally related to SP-2509 and exhibits a similar mechanism of action, inhibiting LSD1 activity. It is considered a more clinically advanced analog of SP-2509, with improved potency and pharmacokinetic properties [, ].

Tranylcypromine (TCP)

Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that also inhibits LSD1 [, , ]. It acts as an irreversible inhibitor by covalently binding to the FAD cofactor of LSD1.

Relevance: While structurally different from SP-2509, Tranylcypromine shares the ability to inhibit LSD1, albeit through a distinct irreversible mechanism compared to the reversible inhibition by SP-2509 [, ].

GSK-LSD1 (GSK2879552)

Compound Description: GSK-LSD1 is a potent and irreversible inhibitor of LSD1 that covalently binds to the FAD cofactor [, ].

Iadademstat (ORY-1001)

Compound Description: Iadademstat is a potent and selective, irreversible inhibitor of LSD1, currently under investigation in clinical trials for oncology [].

Relevance: Iadademstat represents another example of an irreversible LSD1 inhibitor, contrasting with the reversible nature of SP-2509 binding [].

OG-L002

Compound Description: OG-L002 is an irreversible LSD1 inhibitor that, similar to Tranylcypromine, acts by covalently attaching to the FAD cofactor [, ].

T-3775440

Compound Description: T-3775440 is an LSD1 inhibitor with reported effects on lipid droplet homeostasis in pancreatic cancer cells [].

Relevance: Although the precise mechanism of action of T-3775440 requires further investigation, its classification as an LSD1 inhibitor highlights a potential relationship with SP-2509 and its effects on LSD1 activity [].

Panobinostat (PS)

Compound Description: Panobinostat is a pan-histone deacetylase (HDAC) inhibitor [, ].

Relevance: Although not structurally related to SP-2509, Panobinostat displays synergistic anti-cancer effects when combined with SP-2509, suggesting a potential interplay between LSD1 and HDAC pathways [].

Romidepsin

Compound Description: Romidepsin is another HDAC inhibitor, similar in its action to Panobinostat [, ].

Relevance: Romidepsin, like Panobinostat, demonstrates synergistic potential when combined with SP-2509 in preclinical models, highlighting the potential therapeutic benefit of targeting both LSD1 and HDAC pathways in cancer [, ].

JQ1

Compound Description: JQ1 is a bromodomain and extra-terminal domain (BET) inhibitor, targeting BRD4 [, ].

Relevance: JQ1, while structurally and mechanistically distinct from SP-2509, shows synergistic effects when used in combination with SP-2509, suggesting a potential for combined therapeutic strategies [].

NCD38

Compound Description: NCD38 is a KDM1A inhibitor, and its combination with chemotherapy drugs has been explored for potential therapeutic applications [].

Relevance: As a KDM1A inhibitor, NCD38 shares a target with SP-2509, highlighting a potential functional connection and suggesting further exploration of combined therapeutic strategies [].

4SC-202

Compound Description: 4SC-202 is a small-molecule drug that, like SP-2509, has been shown to impact medulloblastoma cell viability [].

Relevance: While the precise mechanism of 4SC-202 requires further clarification, its common effect on medulloblastoma cell viability with SP-2509 suggests potential overlapping pathways or targets [].

Properties

Product Name

SP2509

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C19H20ClN3O5S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+

InChI Key

NKUDGJUBIVEDTF-FYJGNVAPSA-N

SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

SP2509; SP 2509; SP-2509.

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.